Phenylethylidenehydrazine

GABA-T inhibition neurochemistry GABAergic

Phenylethylidenehydrazine (PEH, CAS 29443-41-2), also known as β-phenylethylidenehydrazine, is a hydrazine-derivative small molecule (C8H10N2, MW 134.18) recognized primarily as an active metabolite of the monoamine oxidase (MAO) inhibitor phenelzine. PEH functions as an inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary catabolic enzyme for the inhibitory neurotransmitter GABA, and produces marked, long-lasting elevations in brain GABA levels.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 29443-41-2
Cat. No. B3061030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylethylidenehydrazine
CAS29443-41-2
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC=NN
InChIInChI=1S/C8H10N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,7H,6,9H2/b10-7+
InChIKeyRUZSWLOEFLRSGJ-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylethylidenehydrazine (CAS 29443-41-2): A GABAergic Hydrazine Derivative with Differentiated Neurochemical Profile


Phenylethylidenehydrazine (PEH, CAS 29443-41-2), also known as β-phenylethylidenehydrazine, is a hydrazine-derivative small molecule (C8H10N2, MW 134.18) recognized primarily as an active metabolite of the monoamine oxidase (MAO) inhibitor phenelzine [1]. PEH functions as an inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary catabolic enzyme for the inhibitory neurotransmitter GABA, and produces marked, long-lasting elevations in brain GABA levels [2]. Unlike its parent compound phenelzine, PEH exhibits weak effects on MAO, conferring a distinct neurochemical profile that has driven its investigation as a standalone GABAergic agent in preclinical models of epilepsy, ischemia, and anxiety disorders [3].

Why Phenylethylidenehydrazine (CAS 29443-41-2) Cannot Be Interchanged with Phenelzine or Other Hydrazine Derivatives


Generic substitution with phenelzine or structurally related hydrazines is scientifically untenable because phenylethylidenehydrazine exhibits a fundamentally distinct pharmacological fingerprint. While phenelzine acts as a potent, non-selective MAO inhibitor that broadly elevates monoamines (noradrenaline, dopamine, serotonin), PEH possesses a single double bond that markedly reduces MAO inhibitory activity, thereby uncoupling GABAergic enhancement from monoaminergic stimulation [1]. Furthermore, N-propynyl analogs of PEH fail to inhibit GABA-T in vitro at concentrations where PEH is active, and exhibit divergent effects on brain glycine and MAO inhibition ex vivo, underscoring that even minor structural modifications ablate the signature GABAergic activity of the parent scaffold [2]. Consequently, experimental outcomes, off-target profiles, and neurochemical readouts are not transferable across these compounds.

Quantitative Differentiation of Phenylethylidenehydrazine (CAS 29443-41-2) Against Comparators: A Procurement-Focused Evidence Guide


GABA-T Inhibition and Brain GABA Elevation: Phenylethylidenehydrazine vs. Phenelzine

Phenylethylidenehydrazine (PEH) inhibits GABA-T and elevates brain GABA to a similar magnitude as phenelzine (PLZ), despite lacking significant MAO inhibitory activity. This establishes PEH as a GABAergic agent dissociated from monoaminergic effects [1]. In vivo, both PEH and PLZ produce comparable increases in rat whole brain GABA levels, while differing markedly in monoamine modulation [1].

GABA-T inhibition neurochemistry GABAergic

Monoamine Oxidase (MAO) Inhibitory Activity: Phenylethylidenehydrazine vs. Phenelzine

The addition of a double bond in phenylethylidenehydrazine (PEH) relative to phenelzine (PLZ) results in a marked reduction in MAO inhibitory capacity [1]. This structural feature underlies the differentiated neurochemical profile, where PEH does not significantly alter monoamine neurotransmitter levels in vivo, in contrast to PLZ [2].

MAO inhibition monoamine oxidase selectivity

Primary Amine Oxidase (PrAO) Inhibition: Phenylethylidenehydrazine vs. Phenelzine

Phenylethylidenehydrazine (PEH) is a strong inhibitor of primary amine oxidase (PrAO), an enzyme implicated in diabetes mellitus, Alzheimer's disease, and cardiovascular disorders [1]. In comparative studies, PEH isomers produced a greater increase in brain methylamine (an endogenous PrAO substrate) than phenelzine, suggesting more potent PrAO inhibition [1].

PrAO inhibition primary amine oxidase methylamine

State-Dependent Antiepileptiform Activity: Phenylethylidenehydrazine vs. Vehicle Control

Phenylethylidenehydrazine (PEH) reduces epileptiform bursting in a state-dependent manner, suppressing hyperexcitation without altering basal synaptic transmission or plasticity [1]. This profile contrasts with other GABA-T inhibitors that may produce broader CNS depression.

epilepsy GABAergic anticonvulsant

Comparative GABA-T Inhibition: Phenylethylidenehydrazine vs. N-Propynyl Analogs

Structural modification of phenylethylidenehydrazine (PEH) with N-propynyl moieties abolishes GABA-T inhibitory activity. In vitro screening revealed that none of the synthesized N-propynyl analogs inhibited GABA-T at 10 or 100 µM, whereas PEH retains activity at these concentrations [1]. This demonstrates the critical importance of the unsubstituted hydrazone moiety for GABA-T inhibition.

GABA-T inhibition structure-activity relationship analogs

Phenyl-Substituted Analog GABA-T Inhibition: Phenylethylidenehydrazine vs. 4-Fluoro Analog

A series of phenyl-substituted analogs of phenylethylidenehydrazine (PEH) were synthesized and screened for GABA-T inhibition. While all analogs retained some activity, substitution at specific positions modulated potency. The 4-fluoro analog was investigated ex vivo and exhibited a neurochemical profile similar to PEH, including GABA-T inhibition and brain GABA elevation [1].

GABA-T inhibition structure-activity relationship SAR

Validated Application Scenarios for Phenylethylidenehydrazine (CAS 29443-41-2) Based on Quantitative Evidence


Preclinical Epilepsy and Seizure Research

Investigators modeling epileptiform activity or seizure disorders can employ PEH to selectively enhance GABAergic tone while preserving normal synaptic function. PEH pre-incubation (100 µM) increases hippocampal slice GABA content by approximately 60% and reduces epileptiform burst frequency in a dose- and time-dependent manner without affecting basal excitatory postsynaptic potentials or long-term potentiation [1]. This state-dependent inhibition of hyperexcitation makes PEH a precise tool for dissecting GABAergic contributions to ictogenesis and for evaluating anticonvulsant mechanisms distinct from broad-spectrum CNS depressants.

Anxiety and Panic Disorder Preclinical Modeling

For preclinical anxiety and panic disorder research, PEH offers a GABAergic probe decoupled from MAO inhibition. In vivo microdialysis demonstrates that PEH (29.6 mg/kg free base, i.p.) significantly elevates extracellular GABA in the caudate-putamen, comparable to phenelzine's effect [2]. However, unlike phenelzine, PEH does not alter noradrenaline, dopamine, or serotonin levels [3]. This clean GABAergic profile enables researchers to attribute anxiolytic-like behavioral outcomes specifically to GABA modulation, eliminating monoaminergic confounds inherent to parent MAO inhibitors.

Primary Amine Oxidase (PrAO) Mechanism Studies in Metabolic and Neurodegenerative Disease Models

Investigators studying the role of PrAO in diabetes mellitus, Alzheimer's disease, or cardiovascular pathology can utilize PEH as a potent PrAO inhibitor. Comparative neurochemical analysis reveals that both (E)- and (Z)-PEH isomers produce greater elevations in brain methylamine (an endogenous PrAO substrate) than phenelzine, indicative of more robust PrAO inhibition [3]. Given that PrAO activity and/or expression is elevated in these disease states [3], PEH serves as a validated chemical probe for interrogating PrAO-dependent mechanisms and evaluating therapeutic hypotheses in relevant animal models.

GABAergic Drug Discovery and Structural Scaffold Validation

Medicinal chemists developing novel GABA-T inhibitors can use PEH as a benchmark scaffold to validate structural requirements for activity. Direct comparative studies show that N-propynyl analogs of PEH fail entirely to inhibit GABA-T in vitro at concentrations up to 100 µM, while phenyl-substituted analogs retain variable activity depending on substituent position and electronics [4][5]. PEH thus provides a validated starting point for structure-activity relationship campaigns aimed at optimizing GABA-T inhibition while modulating ancillary properties, such as MAO or PrAO activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenylethylidenehydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.